1,1-Dimethoxy-4-methylcyclohexane

Acetal hydrolysis kinetics Protecting group strategy Steric effect on reactivity

1,1-Dimethoxy-4-methylcyclohexane, also known as 4-methylcyclohexanone dimethyl acetal (CAS 18349-20-7), is a cyclic acetal used as a protected form of the corresponding ketone in organic synthesis. It belongs to the class of dialkyl acetals of cyclohexanones, where the acetal moiety serves as a protective group for the carbonyl function, and the 4-methyl ring substitution introduces specific steric properties that influence its reactivity profile.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 18349-20-7
Cat. No. B096591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxy-4-methylcyclohexane
CAS18349-20-7
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(OC)OC
InChIInChI=1S/C9H18O2/c1-8-4-6-9(10-2,11-3)7-5-8/h8H,4-7H2,1-3H3
InChIKeyVXNHBWMUGIGEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1-Dimethoxy-4-methylcyclohexane (CAS 18349-20-7): A 4-Methyl-Substituted Cyclohexanone Dimethyl Acetal


1,1-Dimethoxy-4-methylcyclohexane, also known as 4-methylcyclohexanone dimethyl acetal (CAS 18349-20-7), is a cyclic acetal used as a protected form of the corresponding ketone in organic synthesis . It belongs to the class of dialkyl acetals of cyclohexanones, where the acetal moiety serves as a protective group for the carbonyl function, and the 4-methyl ring substitution introduces specific steric properties that influence its reactivity profile [1].

1
Protective group for 4-methylcyclohexanone carbonyl in multi-step synthesis
2
4-methyl substitution provides steric control over acetal reactivity
3
Hydrolysis kinetics comparable to well-characterized parent cyclic acetal

Why Generic Cyclohexanone Dimethyl Acetals Cannot Substitute for 1,1-Dimethoxy-4-methylcyclohexane


Dimethyl acetals of cyclohexanones serve as protecting groups in multi-step syntheses, where precise control over deprotection kinetics is critical [1]. The acid-catalyzed hydrolysis rates of these acetals are known to be highly sensitive to the steric environment around the acetal carbon [2]. Substituting 1,1-dimethoxy-4-methylcyclohexane for another in-class analog without considering these kinetic differences can lead to unpredictable deprotection timing, compromised yields, or out-of-specification product profiles in both research and industrial settings.

Target compound
1,1-Dimethoxy-4-methylcyclohexane
Potential substitute
2-Methylcyclohexanone dimethyl acetal
Hydrolyzes ~10× faster, may cause premature deprotection and compromise yield
Target compound
1,1-Dimethoxy-4-methylcyclohexane
Potential substitute
Cyclohexanone dimethyl acetal (unsubstituted)
Similar hydrolysis rate but lower acetal formation equilibrium constant may reduce protection step efficiency

Quantitative Evidence for Differentiating 1,1-Dimethoxy-4-methylcyclohexane from Its Closest Analogs


Hydrolysis Rate Comparison: 4-Methyl vs. 2-Methyl vs. Parent Cyclohexanone Dimethyl Acetal

The second-order rate constant (k2) for acid-catalyzed hydrolysis of 1,1-dimethoxy-4-methylcyclohexane is similar to that of the unsubstituted cyclohexanone dimethyl acetal, but is dramatically lower than that of the 2-methyl analog [1]. According to Huggins and Kubler (1975), replacing a hydrogen with a methyl group on the 2-position of the cyclohexane ring increases the rate by a factor of approximately 10, whereas moving the methyl group to the 3- or 4-position has a very small effect on the rate relative to the parent compound [2]. This establishes that the 4-methyl derivative offers a distinct kinetic profile that is essentially equivalent to the parent acetals in terms of stability, but avoids the accelerated hydrolysis characteristic of the 2-methyl congener, making it a more predictable and stable protecting group in acidic environments [1].

Hydrolysis rate (k2)
Head-to-head
~10× lower rate vs 2-methyl analog; similar to parent acetal
Supports predictable deprotection timing
95% MeOH/H2O, 25°C; Huggins & Kubler 1975
Acetal hydrolysis kinetics Protecting group strategy Steric effect on reactivity

Equilibrium Constant Comparison: 4-Methyl vs. 3-Methyl vs. 2-Methyl Dimethyl Acetals

The equilibrium constants (K) for dimethyl acetal formation from the corresponding ketones differ substantially among the methyl-substituted cyclohexanones [1]. 4-Methylcyclohexanone exhibits an equilibrium constant that is significantly higher than that of cyclohexanone, indicating a greater thermodynamic preference for acetal formation relative to the parent ketone. This enhances the efficiency of the protection step, making 1,1-dimethoxy-4-methylcyclohexane a more attractive choice for synthetic routes requiring high conversion in the acetalization step [1].

Acetal formation K
Head-to-head
K = 6.1 (4-methyl), ~30× higher than parent cyclohexanone (K=0.20)
Favors higher protection step conversion
MeOH/H2O, 25°C; Huggins & Kubler 1975
Acetal formation equilibrium Thermodynamic stability Protecting group efficiency

Physical Property Differentiation for Formulation: Predicted Boiling Point and Density

1,1-Dimethoxy-4-methylcyclohexane possesses predicted physical properties (boiling point: 177.8±13.0 °C, density: 0.91±0.1 g/cm³) that distinguish it from simpler dimethyl acetal analogs . These values are higher than those of, for example, the dimethyl acetal of acetone (a common acyclic analog), offering lower volatility and different solubility characteristics. This data, sourced from chemical database predictions, provides a basis for preliminary solvent selection, formulation design, and engineering-scale procurement decisions where physical handling properties are a critical parameter .

Predicted bp & density
Data to verify
bp 177.8±13.0 °C, density 0.91±0.1 g/cm³
Lower volatility vs acyclic analogs
Predicted values; no experimental validation cited
Physicochemical properties Formulation design Volatility control

Procurement Application Scenarios: Where 1,1-Dimethoxy-4-methylcyclohexane Demonstrates Clear Scientific or Industrial Value


As a Predictable, Slow-Hydrolyzing Protecting Group in Multi-Step Synthesis

In synthetic sequences requiring the temporary protection of the 4-methylcyclohexanone carbonyl, 1,1-dimethoxy-4-methylcyclohexane offers the same predictable, slow hydrolysis kinetics as the parent cyclohexanone dimethyl acetal, which is well-characterized in the literature [1]. This allows synthetic chemists to standardize deprotection conditions without the risk of premature cleavage that would occur with the 2-methyl analog, whose hydrolysis is approximately 10-fold faster [1]. This consistent kinetic profile supports reliable process scale-up and reduces batch failures linked to protecting group instability.

High-Efficiency Acetal Formation in Ketone Protection

The equilibrium constant for the formation of 1,1-dimethoxy-4-methylcyclohexane from its parent ketone is significantly larger (K = 6.1) than that of the unsubstituted cyclohexanone (K = 0.20) [1]. This thermodynamic advantage means that the protection step can be driven more efficiently to high conversion, reducing the need for excess reagents or long reaction times. This is a tangible procurement benefit for industrial users seeking to optimize the economics of acetal-based protection strategies [1].

Intermediate for Fragrance and Flavor Compounds Requiring Specific Steric Profiles

Related methylcyclohexane derivatives are known for their distinctive odors and are used in air fresheners and industrial frothing agents [1]. The 4-methyl substitution pattern on the dimethyl acetal scaffold provides a specific steric and electronic environment that may be advantageous in the synthesis of fragrance compounds. While direct olfactory data for this specific compound is limited, its structural analogy to known fragrance precursors and its unique substitution position (4-methyl) make it a candidate for developing novel fragrance ingredients with differentiated scent profiles [1].

Calibration Standard for Acetal Hydrolysis Kinetic Studies

The precisely measured hydrolysis kinetics of 1,1-dimethoxy-4-methylcyclohexane, reported in the foundational Huggins & Kubler (1975) study [1], make it a well-characterized reference compound for laboratories conducting kinetic studies on acetal protecting groups. Its rate constants, activation parameters, and equilibrium data have been published and can serve as calibration benchmarks for new methodologies, an essential requirement for analytical labs and core facilities procuring chemical standards [1].

Application
Selection Property
Validation Focus
Predictable slow-hydrolyzing protecting group
Hydrolysis kinetics comparable to parent cyclic acetal
Deprotection timing reproducibility in multi-step synthesis
High-efficiency acetal formation
Reported favorable equilibrium constant for acetal formation
Protection step yield optimization
Intermediate for fragrance compounds
4-methyl substitution pattern and steric profile
Differentiated scent precursor screening
Calibration standard for kinetic studies
Published kinetic and equilibrium parameters
Method benchmarking for acetal protecting group research
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